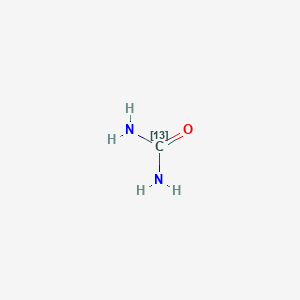

Urea-13C

Overview

Description

Urea is a significant organic compound with a wide range of applications in agriculture, pharmaceuticals, and chemical industries. It serves as a bioactive compound in natural products and is used extensively as a nitrogenous fertilizer. The importance of urea is highlighted by its role as both a carbon and nitrogen source for certain cyanobacteria, which can lead to algal blooms under specific environmental conditions . The synthesis of urea, particularly from carbon dioxide (CO2) and ammonia, has been a long-standing process, but the efficient synthesis of substituted ureas remains a challenge due to dehydration difficulties .

Synthesis Analysis

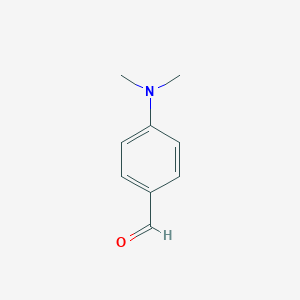

The synthesis of heterocyclic ureas involves multiple steps, including the use of triphosgene and 4-(dimethylamino)pyridine (DMAP) for the preparation of certain ureas. Additionally, the Knorr condensation method is employed for the synthesis of specific amine precursors. The synthesis of ureas from CO2 and amines has been explored using various catalytic systems, emphasizing the importance of CO2 fixation in addressing environmental and resource concerns . The one-pot synthesis of ureas from Boc-protected amines using 2-chloropyridine and trifluoromethanesulfonyl anhydride has also been reported, which simplifies the process of creating nonsymmetrical and symmetrical disubstituted and trisubstituted ureas .

Molecular Structure Analysis

The molecular structure of ureas has been studied using X-ray crystallography and NMR spectroscopy. X-ray analyses have shown that certain ureas are intramolecularly hydrogen-bonded in the solid state. NMR studies, including 1H, 13C, and 15N NMR, have provided detailed insights into the molecular conformation of ureas and their corresponding thioureas, indicating an E, Z conformation stabilized by internal hydrogen bonding . The structure of urea-formaldehyde resins has been determined using 13C NMR, revealing the presence of linear-branched structures with various methylene and methylate linkages .

Chemical Reactions Analysis

Urea undergoes various chemical reactions, including the formation of multiply hydrogen-bonded complexes through concentration-dependent unfolding. This behavior is significant for self-assembly processes and mimics the helix-to-sheet transition observed in peptides . The urease-catalyzed hydrolysis of urea has been studied, showing that the reaction mechanism is complex and influenced by temperature-dependent interconversion of active sites . The synthesis of urea-formaldehyde resins involves a complex reaction network, with the formation of different methylol ureas and methylene-bridged ureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of ureas are influenced by their synthesis parameters. For instance, the formaldehyde to urea mole ratio affects the viscosity and polymerization of urea-formaldehyde resins, which in turn impacts the formaldehyde emission levels of bonded particleboards . The ability of urea to act as a carbon source for cyanobacteria during algal blooms is linked to its assimilation into central carbon metabolism and amino acid biosynthesis pathways, which is enhanced at higher pH levels .

Scientific Research Applications

1. Cyanobacterial Blooms and Carbon Source

Urea-13C plays a crucial role in understanding the dynamics of cyanobacterial blooms. Research demonstrates that urea can serve as both a carbon (C) and nitrogen (N) source for cyanobacteria like Microcystis aeruginosa. This ability to incorporate C from urea gives cyanobacteria a competitive advantage during algal blooms, particularly in alkaline conditions where CO2 is limited (Krausfeldt et al., 2019).

2. Medical Imaging

This compound is valuable in medical imaging, particularly in magnetic resonance imaging (MRI). Studies have shown that hyperpolarization of 13C in endogenous substances like urea enables subsecond 13C MRI. This technique has been successfully used in animal models to perform 13C angiography, providing insights into perfusion and other physiological processes (Golman et al., 2003).

3. Plant Material Labeling

This compound is also used in plant science for labeling plant materials. A method involving foliar feeding of plants with this compound solution allows for the production of 13C and 15N labeled plant material. This method is simpler and more cost-effective compared to traditional CO2 labeling techniques and is useful for studying various aspects of plant metabolism and ecology (Schmidt & Scrimgeour, 2001).

4. Renal Function Assessment

This compound has applications in assessing renal function. Hyperpolarized 13C,15N2‐urea has been investigated as an imaging marker for renal injury, particularly in renal unilateral ischemic reperfusion injury (IRI) models. This application is based on the correlation of urea with the renal osmotic gradient, which is a key indicator of renal function (Nielsen et al., 2016).

5. Chemical Structure Studies

In chemistry, this compound is used to study the molecular structure and bonding. Research involving methoxycarbonyl urea (MCU) and 13C, 15N dipolar chemical shift NMR spectroscopy reveals insights into molecular configurations and chemical shielding tensors, which are essential for understanding the properties of potential long-term nitrogen fertilizers (Macholl, Börner, & Buntkowsky, 2003).

6. Soil Microbial Community Studies

Research has been conducted to understand how this compound influences soil microbial communities. Studies show that urea application in agriculture leads to changes in soil microbial composition and the incorporation of urea-derived C into the soil microbial community, which is significant for understanding nutrient cycles in agricultural systems (Wang, Thornton, & Yao, 2014).

Mechanism of Action

Target of Action

The primary target of Urea-13C is the enzyme urease , which is associated with Helicobacter pylori bacteria in the human stomach . This bacterium has been linked to various upper gastrointestinal disorders such as gastritis, gastric and peptic ulcers, stomach cancer, and gastric mucosa-associated lymphoid-tissue (MALT) lymphoma .

Mode of Action

This compound interacts with its target, the urease enzyme, through a process known as hydrolysis . Urease, produced in large quantities by H. pylori, cleaves this compound into ammonia and carbon dioxide . .

Biochemical Pathways

The hydrolysis of this compound by urease affects the carbon metabolism and amino acid biosynthesis pathways . The carbon-13 from this compound is assimilated into these pathways, particularly those important for the production of the hepatotoxin, microcystin . This process allows for the tracing of metabolic pathways within the cell .

Pharmacokinetics

Upon ingestion, if gastric urease from H. pylori is present, this compound is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen . The resulting 13CO2 is absorbed into the blood and exhaled in the breath . Exhaled breath samples can then be collected and measured for the presence of radioactivity . This process forms the basis of the Urea Breath Test (UBT), a diagnostic tool for detecting H. pylori infections .

Result of Action

The action of this compound results in the detection of H. pylori bacteria in the stomach . The presence of these bacteria is associated with various gastrointestinal disorders . Therefore, the action of this compound provides valuable diagnostic information for the initial diagnosis and post-treatment monitoring of H. pylori infection in adults .

Action Environment

The action of this compound can be influenced by environmental factors such as pH conditions . For instance, the incorporation of carbon-13 from this compound into metabolic pathways occurs at a higher percentage during growth at higher pH . This suggests that the action, efficacy, and stability of this compound can be affected by the environmental conditions in which it is used.

Safety and Hazards

Future Directions

The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . The development of a certified reference material (CRM) for the isotopic composition of carbon dioxide for 13C-urea breath tests is one of the future directions .

properties

IUPAC Name |

diamino(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973641 | |

| Record name | (~13~C)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity. | |

| Record name | Urea C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

58069-82-2 | |

| Record name | Urea C 13 [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (~13~C)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

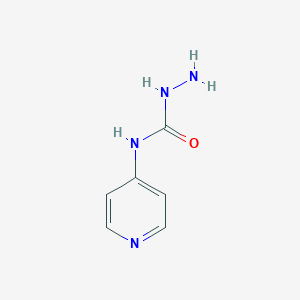

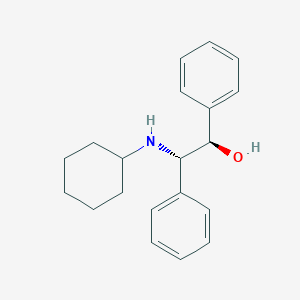

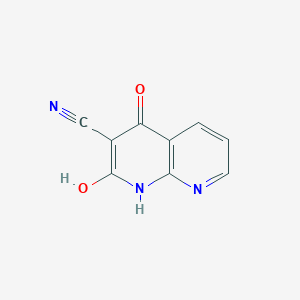

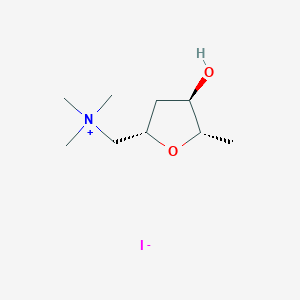

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Urea-13C help diagnose Helicobacter pylori infection?

A1: this compound leverages the unique ability of Helicobacter pylori to produce the enzyme urease. When administered orally, this compound is hydrolyzed by bacterial urease in the stomach, producing ammonia and 13C-labeled carbon dioxide (13CO2). [, ] This 13CO2 is absorbed into the bloodstream and subsequently exhaled. By measuring the 13CO2 enrichment in breath samples using techniques like isotope ratio mass spectrometry, the presence of Helicobacter pylori can be determined. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound, with a single 13C substitution, has a molecular formula of CH313CONH2 and a molecular weight of 61.06 g/mol.

Q3: Are there any spectroscopic differences between urea and this compound?

A3: Yes, the presence of the 13C isotope in this compound alters its vibrational frequencies, leading to characteristic shifts in its infrared spectrum compared to naturally abundant urea. []

Q4: Is this compound stable under standard storage conditions?

A4: this compound is chemically stable under standard storage conditions.

Q5: Does this compound possess any catalytic properties?

A5: No, this compound does not exhibit inherent catalytic properties. Its utility lies in its role as a substrate for bacterial urease, enabling the detection of Helicobacter pylori.

Q6: Have there been computational studies on the interaction between this compound and urease?

A6: While specific computational studies focusing on this compound might be limited, extensive research exists on the interaction between urea and urease. These studies provide valuable insights into the enzyme's catalytic mechanism and substrate binding. []

Q7: Does modifying the urea structure in this compound affect its diagnostic utility?

A7: Modifying the urea structure in this compound could potentially affect its interaction with urease, impacting its hydrolysis and subsequent diagnostic accuracy. []

Q8: What are the common formulations of this compound for diagnostic use?

A8: this compound is typically formulated in capsules or solutions for oral administration. The formulation is designed to ensure accurate dosing and reliable release of the compound in the stomach. [, ]

Q9: What is the fate of this compound after ingestion?

A9: After oral administration, this compound is rapidly absorbed and distributed throughout the body. If Helicobacter pylori is present, this compound is hydrolyzed in the stomach. The generated 13CO2 is absorbed into the bloodstream and subsequently eliminated through exhalation. Unabsorbed this compound is excreted in the urine. [, ]

Q10: How does the performance of this compound breath test compare to other diagnostic methods for Helicobacter pylori?

A10: The this compound breath test demonstrates high sensitivity and specificity for detecting Helicobacter pylori infection, comparable to invasive methods like biopsy and culture. [, , ] It's considered a reliable non-invasive alternative, particularly in children. [, ]

Q11: Is there any evidence of resistance to the this compound breath test?

A11: Resistance to the this compound breath test is not a concern, as the test principle relies on the presence of the bacterial enzyme urease, a stable characteristic of Helicobacter pylori. [, ]

Q12: How is the 13CO2 enrichment in breath samples measured?

A12: Isotope ratio mass spectrometry (IRMS) is the gold standard for measuring the 13CO2 enrichment in breath samples. [, , ] This technique allows for precise measurement of isotopic ratios, enabling accurate diagnosis.

Q13: What are the key parameters considered during the validation of analytical methods for this compound analysis?

A13: Validation of analytical methods for this compound analysis focuses on parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results. []

Q14: What are some essential resources for research involving this compound?

A14: Essential resources include access to isotopically labeled this compound, specialized equipment like isotope ratio mass spectrometers, and expertise in analytical techniques for isotope analysis. []

Q15: When was this compound first introduced as a diagnostic tool for Helicobacter pylori?

A15: The this compound breath test was introduced in the early 1990s as a non-invasive alternative to traditional methods for detecting Helicobacter pylori infection. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)

![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)